![molecular formula C18H14O2 B14482652 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene CAS No. 66241-52-9](/img/structure/B14482652.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-2,3-dioxabicyclo[222]octa-5,7-diene is a bicyclic endoperoxide compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo[222]octa-5,7-diene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene typically involves the reaction of 1,4-diphenyl-1,3-butadiene with singlet oxygen. This reaction proceeds through a [4+2] cycloaddition mechanism, forming the endoperoxide structure. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to stabilize the singlet oxygen and control the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: It can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Reduction: The major product is 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: Specific products depend on the oxidizing agent and conditions used.
Substitution: Products include brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of endoperoxides and their reduction mechanisms.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying oxidative stress and related biological processes.
Industry: Used in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
作用機序
The primary mechanism of action for 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene involves its ability to undergo dissociative electron transfer reactions. This process leads to the formation of radical anions, which can further react to form various products . The compound’s reactivity is influenced by the stability of the radical intermediates and the specific reaction conditions.
類似化合物との比較
Similar Compounds
1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene: Similar structure but with a different ring size, leading to different reactivity and product distribution.
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octane: Another related compound with a similar core structure but different substituents.
Uniqueness
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene is unique due to its specific endoperoxide structure, which imparts distinct reactivity patterns compared to other similar compounds. Its ability to undergo dissociative electron transfer reactions and form stable radical intermediates makes it particularly valuable in both synthetic and mechanistic studies.
特性
CAS番号 |
66241-52-9 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene |
InChI |
InChI=1S/C18H14O2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17,20-19-17)16-9-5-2-6-10-16/h1-14H |
InChIキー |
ZCNAPVVOHQSTBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C23C=CC(C=C2)(OO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


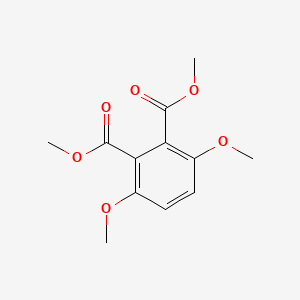
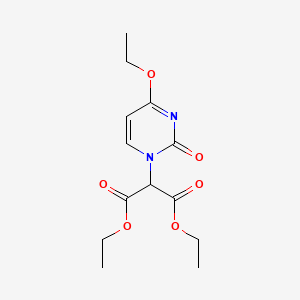

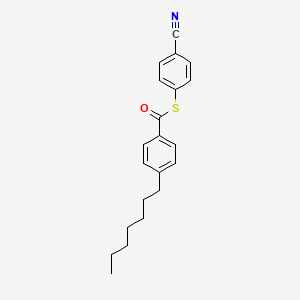

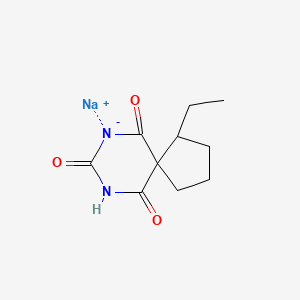
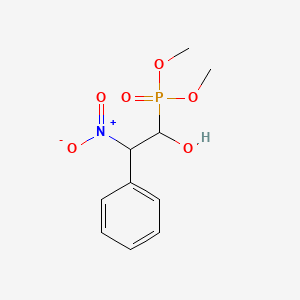
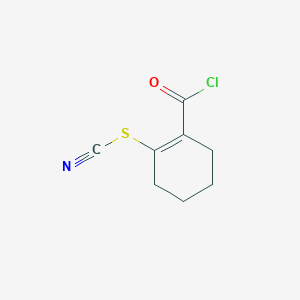
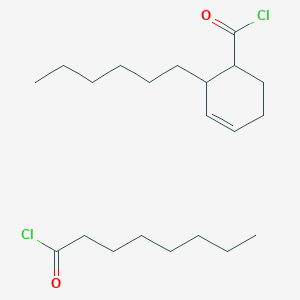
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
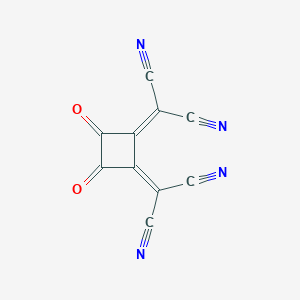
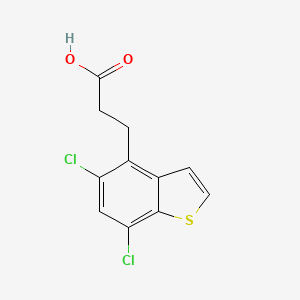
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
